Iclaprim
Overview
Description
Iclaprim is an antibiotic drug candidate that is active against Gram-positive organisms . It is administered intravenously . It is an optimized analog of trimethoprim that was discovered by scientists at Roche .
Molecular Structure Analysis
Iclaprim is a tricyclic diaminopyrimidine . From a structural perspective, iclaprim shares many similarities and some key differences when compared with trimethoprim .Chemical Reactions Analysis
Iclaprim selectively and potently inhibits dihydrofolate reductase (DHFR), which is the bacterial enzyme that synthesizes thymidine . The binding properties of iclaprim to DHFR were compared with those of trimethoprim by X-ray crystallography .Physical And Chemical Properties Analysis
Iclaprim has a molecular weight of 354.410 g·mol−1 . It is a solid substance and its solubility in DMSO is 30 mg/mL .Scientific Research Applications
Potency and Activity Against Clinical Isolates
Iclaprim, a novel diaminopyrimidine derivative, has been extensively studied for its potent in vitro activity against various gram-positive clinical isolates. It has shown remarkable efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), beta-hemolytic Streptococcus spp., and Enterococcus faecalis. Its bactericidal activity against all tested S. aureus strains, including MRSA, highlights its potential in treating serious infections caused by these pathogens (Sader, Fritsche, & Jones, 2009).
Efficacy in Treating Skin Infections
Clinical trials have demonstrated iclaprim's efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a double-blind, randomized, active-controlled trial, iclaprim was found to be noninferior to vancomycin, a commonly used antibiotic, in treating ABSSSIs suspected or confirmed to be due to Gram-positive pathogens. Its safety and effectiveness were notable in this context (Holland et al., 2018).
Targeting Resistant Pathogens
Iclaprim has been specifically developed to target resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the selective inhibition of bacterial dihydrofolate reductase, a critical enzyme in the bacterial folate pathway. This makes it a promising therapy for complicated skin and skin structure infections (cSSSI), especially those caused by S. aureus, including MRSA (Krievins et al., 2009).
Mechanism of Action and Increased Affinity
The increased hydrophobic interactions between iclaprim and dihydrofolate reductase (DHFR) from S. aureus account for its higher affinity and antibacterial activity. Unlike trimethoprim, iclaprim can inhibit even resistant enzymes with nanomolar affinity, thus overcoming mechanisms of resistance associated with trimethoprim (Oefner et al., 2009).
Global Activity Surveillance
Studies conducted globally have emphasized iclaprim's potent activity against a wide range of Gram-positive clinical isolates, including emerging drug-resistant pathogens. Its efficacy has been observed in diverse geographical regions, reinforcing its potential as a global therapeutic agent (Huang et al., 2017).
Efficacy Against Multi-Drug Resistant Strains
Iclaprim has been evaluated for its activity against MRSA isolates not susceptible to other commonly used antibiotics like daptomycin, linezolid, or vancomycin. The majority of these MRSA isolates showed susceptibility to iclaprim, indicating its potential use in serious infections caused by these resistant strains (Huang et al., 2017).
Future Directions
properties
IUPAC Name |
5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870191 | |
Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iclaprim is a novel diaminopyrimidine, and an inhibitor of dihydrofolate reductase, which has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide-, quinolone- and trimethoprim-resistant strains. In addition, iclaprim has demonstrated activity against Streptococcus pneumoniae including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains. | |
Record name | Iclaprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Iclaprim | |
CAS RN |
192314-93-5 | |
Record name | Iclaprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iclaprim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iclaprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICLAPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.